6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid
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Overview
Description
6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid is an organic compound that features a naphthalene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Naphthalene Ring Functionalization: The naphthalene ring is functionalized through various methods, including Friedel-Crafts acylation or halogenation followed by substitution reactions.
Coupling Reaction: The protected amino group is then coupled with the functionalized naphthalene ring using appropriate coupling reagents and conditions.
Deprotection: The Boc protecting group is removed using acidic conditions, such as trifluoroacetic acid in dichloromethane, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinones or carboxylic acids.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(((tert-Butoxycarbonyl)amino)methyl)-1-naphthoic acid
- 6-(((tert-Butoxycarbonyl)amino)methyl)-3-naphthoic acid
- 6-(((tert-Butoxycarbonyl)amino)methyl)-4-naphthoic acid
Uniqueness
6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. The position of the substituents can affect the compound’s ability to interact with molecular targets and its overall stability.
Properties
IUPAC Name |
6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-11-4-5-13-9-14(15(19)20)7-6-12(13)8-11/h4-9H,10H2,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJIWMULGQKJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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